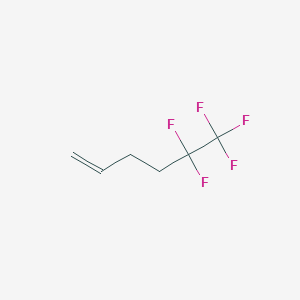
5,5,6,6,6-Pentafluorohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6,6-Pentafluorohex-1-ene is an organic compound with the molecular formula C6H7F5 It is a fluorinated alkene, characterized by the presence of five fluorine atoms attached to the terminal carbon atoms of a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluorohex-1-ene typically involves the fluorination of hexene derivatives. One common method is the electrophilic fluorination of 1-hexene using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out under mild conditions, often at room temperature, to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fluorine gas in a controlled environment can also be employed for large-scale synthesis. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,6-Pentafluorohex-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the compound makes it susceptible to addition reactions with halogens, hydrogen, and other electrophiles.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.
Hydrogenation: Using hydrogen gas and a metal catalyst such as palladium or platinum.
Oxidation: Using oxidizing agents like for epoxidation.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Epoxides: Formed through oxidation reactions.
Alkanes: Formed through hydrogenation reactions.
Scientific Research Applications
5,5,6,6,6-Pentafluorohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5,6,6,6-Pentafluorohex-1-ene is primarily based on its ability to participate in electrophilic addition reactions due to the presence of the double bond. The fluorine atoms enhance the compound’s reactivity by inductive effects , making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1-Hexene: A non-fluorinated analog with similar structural features but different reactivity.
5,5,6,6,6-Pentafluorohexane: A fully saturated analog with different chemical properties.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: A highly fluorinated compound with distinct applications.
Uniqueness
5,5,6,6,6-Pentafluorohex-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its thermal stability , chemical resistance , and reactivity compared to non-fluorinated or differently fluorinated analogs .
Properties
CAS No. |
106128-16-9 |
|---|---|
Molecular Formula |
C6H7F5 |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
5,5,6,6,6-pentafluorohex-1-ene |
InChI |
InChI=1S/C6H7F5/c1-2-3-4-5(7,8)6(9,10)11/h2H,1,3-4H2 |
InChI Key |
XWWYZZAZIMVHJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
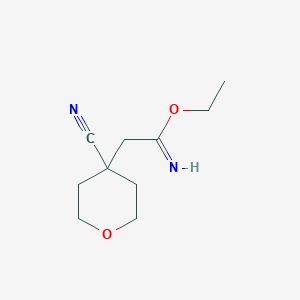

![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)

![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
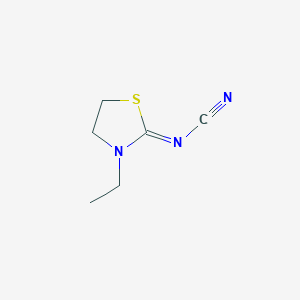

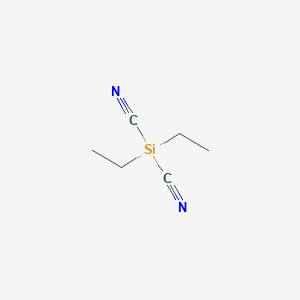
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
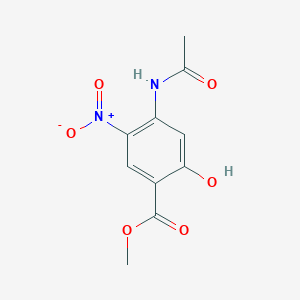
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
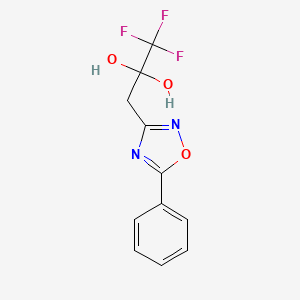
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
